アカンプロセート不純物 B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acamprosate Impurity B, also known as Acamprosate Related Compound B, is a reference standard with the molecular formula C8H16CaN2O8S2 . It is used in laboratory settings and for the synthesis of substances .

Molecular Structure Analysis

The molecular structure of Acamprosate Impurity B is represented by the formula C8H16CaN2O8S2 . This indicates that it contains calcium, carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.科学的研究の応用

分析法開発

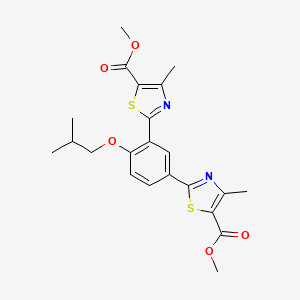

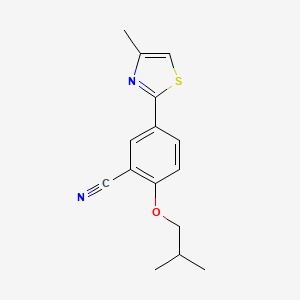

アカンプロセート不純物 B は、分析法開発に使用できます {svg_1}。これは、試料とその成分に関する情報を取得するための手順を設計および最適化することを含みます。

方法の妥当性確認(AMV)

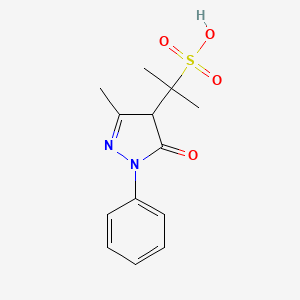

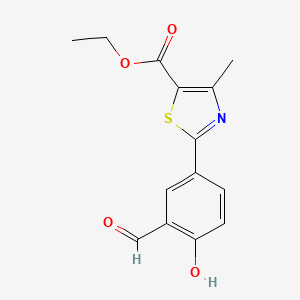

方法の妥当性確認は、製薬業界における方法の設計と実施における重要なステップです。 This compound は、方法の妥当性確認プロセスで使用できます {svg_2}。これは、方法が意図した目的のために適していることを保証します。

品質管理(QC)アプリケーション

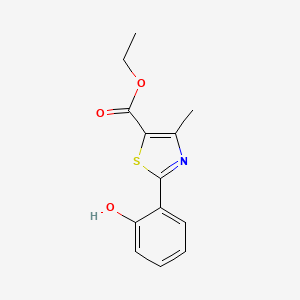

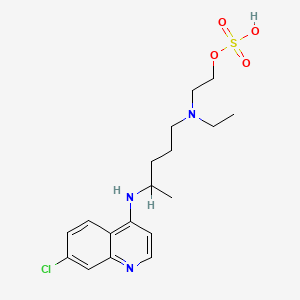

製薬業界では、品質管理が最優先事項です。 This compound は、QC アプリケーションで使用できます {svg_3}。これは、最終製品の品質と安全性を保証します。

新薬承認申請(ANDA)

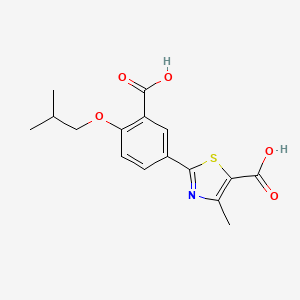

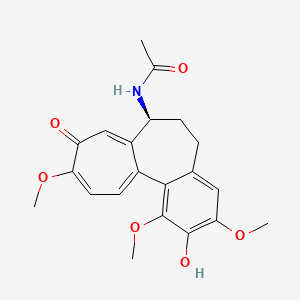

This compound は、ANDA プロセスで使用できます {svg_4}。ANDA は、米国食品医薬品局(FDA)に対して、米国でジェネリック医薬品を製造および販売するための書面による要請です。

アカンプロセートの商業生産

This compound は、アカンプロセートの商業生産中に使用できます {svg_5}。これは、販売と流通のための医薬品の大規模製造を伴います。

製品開発

This compound は、製品開発で使用できます {svg_6}。これは、創薬プロセスを通じてリード化合物が特定された後、新しい医薬品を市場に投入するプロセスを伴います。

ANDA および DMF 提出

This compound は、ANDA および DMF 提出に使用できます {svg_7}。これは、医薬品承認プロセス中に規制当局に必要な情報を提出することを含みます。

安定性試験

This compound は、安定性試験で使用できます {svg_8}。これらの試験は、温度、湿度、光などの環境要因の影響下で、医薬品原薬または医薬品製品の品質が時間とともにどのように変化するかについての証拠を提供します。

作用機序

Target of Action

Acamprosate Impurity B, similar to Acamprosate, is a synthetic amino acid analog of nitrogen-acetyl homotaurine . It primarily targets the central nervous system (CNS) and acts as a neuromodulator . It is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) and modulates N-methyl-D-aspartic acid (NMDA) receptor transmission .

Mode of Action

Acamprosate Impurity B interacts with its targets in the CNS to restore the balance between neuronal excitation and inhibition . It is known to decrease brain glutamate and increase β-endorphins in rodents and humans . This interaction results in changes that reduce alcohol craving .

Biochemical Pathways

The compound affects the glutaminergic neuron activity in the CNS . It likely exerts its effects through the NMDA receptors and calcium channels . The modulation of these biochemical pathways leads to a decrease in brain glutamate and an increase in β-endorphins .

Pharmacokinetics

Acamprosate is formulated as a dimer of acetyl-homotaurine linked by a calcium salt, adjustments made to facilitate absorption . Nonetheless, oral bioavailability remains low, at around 11% . The absorption of acamprosate is so slow that it acts as though it were a modified-release medication , with a time at the maximal concentration of 6.3 h in enteric-coated form . It has a half-life of around 32 h , with complete elimination occurring only 4 days after cessation of therapy .

Result of Action

The molecular and cellular effects of Acamprosate Impurity B’s action are subtle and relate to diminished arousal, anxiety, and insomnia . These effects parallel preclinical findings of decreased withdrawal symptoms in animals treated with acamprosate . It diminishes reinstatement in ethanolized rodents and promotes abstinence in humans .

Safety and Hazards

生化学分析

Biochemical Properties

Acamprosate, and by extension Acamprosate Impurity B, is known to interact with the glutamatergic neurotransmitter system . It modulates N-methyl-D-aspartic acid (NMDA) receptor transmission and may have indirect effects on gamma-aminobutyric acid (GABA) type A receptor transmission . These interactions could potentially influence various biochemical reactions within the body.

Cellular Effects

Acamprosate has been shown to decrease brain glutamate and increase beta-endorphins in rodents and humans . This suggests that Acamprosate Impurity B might also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Acamprosate is known to have a very low affinity for the dizocilpine and spermidine sites on the NMDA receptor . Any inhibition of binding is suggested to occur via allosteric interaction rather than direct competition .

Temporal Effects in Laboratory Settings

Acamprosate has been shown to suppress alcohol drinking in experimental animals . This effect was followed by findings showing its ability to promote abstinence in large, well-designed trials .

Dosage Effects in Animal Models

Acamprosate has been shown to suppress alcohol drinking in experimental animals .

Metabolic Pathways

Acamprosate is known to modulate NMDA receptor transmission and may have indirect effects on GABA type A receptor transmission .

Transport and Distribution

Acamprosate is known to be transported in the rat jejunum mainly by passive diffusion and, to a much lesser extent, by a carrier system .

Subcellular Localization

Given its interactions with the NMDA receptor and GABA type A receptor, it is likely that it is localized in areas of the cell where these receptors are present .

特性

| { "Design of Synthesis Pathway": "The synthesis of Acamprosate Impurity B can be achieved by a four-step process starting from commercially available starting materials.", "Starting Materials": [ "Ethyl 2-oxo-4-phenylbutanoate", "Benzyl bromide", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Ethyl 2-oxo-4-phenylbutanoate is reacted with benzyl bromide in the presence of sodium hydroxide in ethanol to yield ethyl 2-(benzylamino)-4-phenylbutanoate.", "Step 2: The resulting product is then hydrolyzed with hydrochloric acid to yield the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride in dichloromethane.", "Step 4: Finally, the acid chloride is reacted with ammonia in water to yield Acamprosate Impurity B." ] } | |

| 233591-26-9 | |

分子式 |

2 C4H8NO4S Ca |

分子量 |

372.44 |

外観 |

White Solid powder |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Calcium Bis(formyl Homotaurine) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。